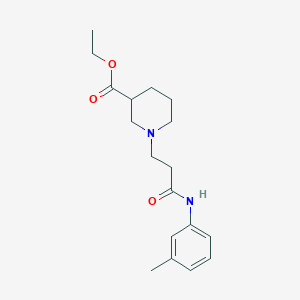
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its psychoactive properties. However, in recent years, it has gained attention in the scientific community for its potential applications in various research fields.
作用机制
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMMDA-2 can induce changes in brain activity and behavior, such as altered sensory perception, enhanced creativity, and increased empathy. It has also been found to have potential therapeutic applications in treating certain mental health disorders, such as depression and anxiety.
实验室实验的优点和局限性
One advantage of using DMMDA-2 in lab experiments is its high potency and selectivity for specific serotonin receptors, which allows for precise manipulation of neurotransmitter activity. However, its psychoactive properties can also pose a risk to researchers and require careful handling and storage.
未来方向
Future research on DMMDA-2 could focus on its potential therapeutic applications in treating mental health disorders, as well as its use in forensic analysis and drug development. Additionally, further studies could explore its effects on other serotonin receptors and their potential implications for brain function and behavior.
合成方法
DMMDA-2 can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 4-methylpiperidine, followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
DMMDA-2 has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and forensic analysis. It has been found to have affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are involved in regulating mood, cognition, and perception.
属性
产品名称 |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI 键 |
JDSOCLFZVCMCRY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)



![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)


![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)